molecular formula C11H11FO2 B1521153 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde CAS No. 1060817-40-4

3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde

Cat. No.: B1521153
CAS No.: 1060817-40-4
M. Wt: 194.2 g/mol
InChI Key: XCVYIQJSZQHJSE-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a tetrahydrofuran ring with a carbaldehyde functional group

Mechanism of Action

Mode of Action

It is known that the compound can undergo aldol condensation, a reaction with another aldehyde or ketone to form a β-hydroxy aldehyde or ketone. This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

The specific biochemical pathways affected by 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde are currently unknown . Given its potential to undergo Aldol condensation, it may be involved in metabolic pathways related to aldehyde or ketone processing

Result of Action

Given its potential to undergo Aldol condensation, it may induce structural and functional changes in its targets, potentially altering cellular processes

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. Future studies should aim to investigate these influences to optimize the use of this compound.

Biochemical Analysis

Biochemical Properties

3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The aldehyde group (CHO) can undergo reactions such as aldol condensation, Cannizzaro reaction, and reduction. These interactions are crucial for its role in organic synthesis and drug development.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes is essential for its applications in medicinal chemistry and drug discovery .

Molecular Mechanism

The molecular mechanism of this compound involves its bicyclic structure, consisting of a five-membered furan ring fused with a tetrahydrofuran ring. The phenyl ring, with a fluorine substituent in the meta position, is attached to the third carbon of the furan ring. This structure allows the compound to bind with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability is essential for its effectiveness in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that threshold effects and toxic or adverse effects can occur at high doses. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in pharmaceutical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for the compound’s role in organic synthesis and drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are crucial for its effectiveness in biochemical reactions .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its role in biochemical reactions and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde typically involves the following steps:

  • Formation of the Fluorophenyl Group: The fluorophenyl group can be synthesized through the halogenation of benzene derivatives using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

  • Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through a cyclization reaction, often involving the use of a suitable diol and a dehydrating agent.

  • Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where it can be substituted with various functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, PCC, MnO2

  • Reduction: LiAlH4, NaBH4

  • Substitution: Electrophiles like nitronium ion (NO2+), halogens (Br2, Cl2)

Major Products Formed:

  • Oxidation: 3-(3-Fluorophenyl)tetrahydro-3-furancarboxylic acid

  • Reduction: 3-(3-Fluorophenyl)tetrahydro-3-furanol, 3-(3-Fluorophenyl)tetrahydro-3-furanylamines

  • Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 3-(3-Fluorophenyl)propionic acid

  • 3-(4-Fluorophenyl)propionic acid

  • 3-(3-Fluorophenyl)butyric acid

Uniqueness: 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is unique due to its tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to its propionic and butyric acid analogs

Properties

IUPAC Name

3-(3-fluorophenyl)oxolane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6-7H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVYIQJSZQHJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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